molecular formula C6H8ClF3O3S B6214221 [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride, Mixture of diastereomers CAS No. 2742656-90-0

[3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride, Mixture of diastereomers

Cat. No.: B6214221
CAS No.: 2742656-90-0
M. Wt: 252.64 g/mol
InChI Key: UNGPFPLILZWSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The IUPAC name for this compound is (3-methoxy-3-(trifluoromethyl)cyclobutyl)methanesulfonyl chloride . The InChI code is 1S/C7H10ClF3O3S/c1-14-6(7(9,10)11)2-5(3-6)4-15(8,12)13/h5H,2-4H2,1H3 . This indicates that the molecule contains a cyclobutyl ring with a methoxy and a trifluoromethyl group attached, as well as a methanesulfonyl chloride group .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 266.67 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride involves the reaction of cyclobutanol with trifluoromethanesulfonic anhydride in the presence of a catalyst to form [3-(trifluoromethoxy)cyclobutyl] trifluoromethanesulfonate. This intermediate is then reacted with thionyl chloride to form the final product, [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride.", "Starting Materials": [ "Cyclobutanol", "Trifluoromethanesulfonic anhydride", "Thionyl chloride", "Catalyst" ], "Reaction": [ "Step 1: Cyclobutanol is reacted with trifluoromethanesulfonic anhydride in the presence of a catalyst to form [3-(trifluoromethoxy)cyclobutyl] trifluoromethanesulfonate.", "Step 2: [3-(trifluoromethoxy)cyclobutyl] trifluoromethanesulfonate is then reacted with thionyl chloride to form [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride.", "Overall reaction: Cyclobutanol + Trifluoromethanesulfonic anhydride + Catalyst -> [3-(trifluoromethoxy)cyclobutyl] trifluoromethanesulfonate -> [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride + HCl" ] }

CAS No.

2742656-90-0

Molecular Formula

C6H8ClF3O3S

Molecular Weight

252.64 g/mol

IUPAC Name

[3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride

InChI

InChI=1S/C6H8ClF3O3S/c7-14(11,12)3-4-1-5(2-4)13-6(8,9)10/h4-5H,1-3H2

InChI Key

UNGPFPLILZWSSI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OC(F)(F)F)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.